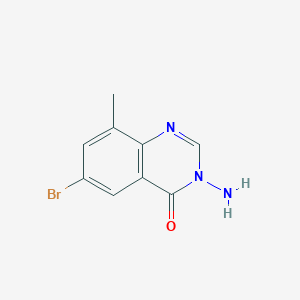
3-氨基-6-溴-8-甲基-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-amino-6-bromo-8-methyl-4(3H)-quinazolinone is a derivative of quinazolinone, a bicyclic compound consisting of a fused benzene and pyrimidine ring. Quinazolinones are of significant interest due to their pharmacological properties, including anticancer and antimicrobial activities. The presence of amino, bromo, and methyl groups on the quinazolinone core can influence its reactivity and biological activity.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, lithiation reactions of 3-(acylamino)-quinazolinones with alkyllithium reagents lead to 1,2-addition products, which can further react with electrophiles to yield substituted derivatives . Additionally, the diazonium salt of 3-(4-aminophenyl)-quinazolinone and its 6-bromo derivative can react with active methylene compounds to form hydrazono derivatives, which can be further transformed into pyrazolinone, pyrazole, and pyrimidinone moieties . Moreover, a green microwave-assisted process has been developed for the synthesis of 3-amino-quinazolinones, which can be functionalized to acetamides and arylamides . Solid-phase synthesis methods have also been employed to generate 2-amino-quinazolinone derivatives from a resin-bound amine component .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of various substituents on the quinazolinone core, which can be identified and confirmed using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy . The substitution pattern on the quinazolinone ring can significantly affect the compound's electronic properties and, consequently, its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives undergo a range of chemical reactions. Lithiation of 3-amino-quinazolinones followed by reaction with electrophiles allows for the introduction of various substituents at the 2-position . The reactivity of the amino group in quinazolinones also enables the formation of amides through reactions with chloroformates or hydrazides . Furthermore, the introduction of substituents such as bromo and nitro groups can modulate the photo-activity of these compounds, which is relevant for the development of photo-chemo or photodynamic therapeutics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-6-bromo-8-methyl-4(3H)-quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinazolinone core. The presence of electron-withdrawing or electron-donating groups can affect the acidity of the amino group and the overall electron distribution within the molecule. These properties are crucial for the compound's biological activity and its potential as a pharmacophore in drug development .
科学研究应用
绿色合成和 DNA 相互作用
Mikra 等人(2022 年)的一项研究讨论了使用微波辅助工艺绿色合成 3-氨基-2-甲基-喹唑啉-4(3H)-酮(一种相关化合物)。这种合成以其环保方法而著称。该研究还探讨了这些化合物与 DNA 的相互作用,表明它们在光化学或光动力治疗中的潜力,尤其是在抗癌和抗菌活性方面 (Mikra 等人,2022 年)。
微波辅助合成
Mohammadi 和 Hossini(2011 年)开发了一种一锅三组分方法,用于在微波辐射和无溶剂条件下合成各种 4(3H)-喹唑啉酮,包括 6-溴变体。这种方法强调了现代合成技术的效率和环境效益 (Mohammadi 和 Hossini,2011 年)。
合成变体和抗菌特性
Badr 等人(1980 年)详细介绍了各种 6-溴-4(3H)-喹唑啉酮的合成,包括创造 4-喹唑啉硫酮的改性。他们还报告了这些化合物的抗菌效率,突出了它们在抗菌应用中的潜力 (Badr、El-Sherief 和 Mahmoud,1980 年)。
衍生物中的生物活性
Ammar 等人(2011 年)合成了一种新型 3-氨基-4(3H)-喹唑啉酮,并探索了其衍生物的抗菌活性。这项研究说明了喹唑啉酮化合物在产生生物活性衍生物方面的多功能性 (Ammar 等人,2011 年)。
抗病毒和细胞毒活性
Dinakaran 等人(2003 年)合成了一系列 6-溴-2,3-二取代-4(3H)-喹唑啉酮,并测试了它们的抗病毒和细胞毒活性。这项研究有助于理解喹唑啉酮在治疗病毒感染中的潜在医学应用 (Dinakaran、Selvam、Declercq 和 Sridhar,2003 年)。
锂化和亲电反应
Smith 等人(1996 年)研究了 3-氨基-2-甲基-4(3H)-喹唑啉酮(一种类似化合物)的锂化及其与各种亲电试剂的反应。这项研究提供了对喹唑啉酮化学操作的见解,用于在药物合成和药物化学中的潜在应用 (Smith、El-Hiti、Abdel-megeed 和 Abdo,1996 年)。
新型 N-糖苷合成
Abdel-megeed 等人(2000 年)专注于合成喹唑啉酮衍生物的新型 N-糖苷,为这些化合物在药物化学中的利用提供了另一条途径 (Abdel-megeed、El-Hiti、Abdo 和 Saleh,2000 年)。
抗疟和抗菌应用
Meyyanathan 等人(2010 年)合成并筛选了与目标化合物密切相关的 2-甲基-3H-喹唑啉酮,用于抗疟和抗菌活性,展示了它们在对抗传染病方面的潜力 (Meyyanathan、Ramu 和 Suresh,2010 年)。
属性
IUPAC Name |
3-amino-6-bromo-8-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-6(10)3-7-8(5)12-4-13(11)9(7)14/h2-4H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLOOMQBAFRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN(C2=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3014033.png)
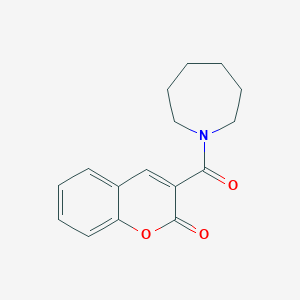
![5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014036.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3014039.png)
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3014040.png)
![3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B3014042.png)
![N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B3014045.png)
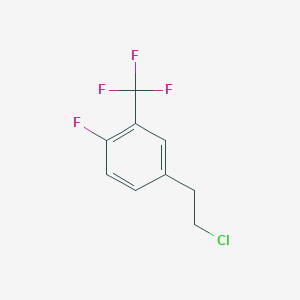
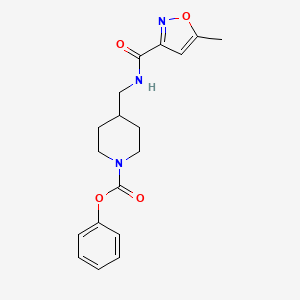
![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)
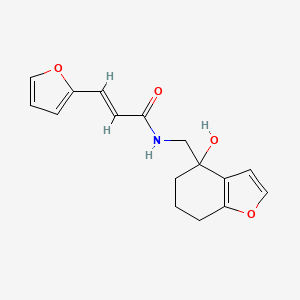
![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)